,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide (also known as Acetobromogalactose) is a valuable intermediate in the synthesis of various glycosides, which are molecules containing a sugar (glycosyl) unit linked to another molecule (aglycone) through a glycosidic bond.
This compound serves as a glycosyl donor due to the good leaving group ability of the bromide atom. The presence of the acetyl groups protects the hydroxyl groups on the sugar ring, allowing for selective glycosylation at the desired position on the acceptor molecule. Several research articles describe the use of 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide for the synthesis of various galactosides, including:
2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide can be employed as a substrate for studying the activity and specificity of glycosyltransferases, which are enzymes responsible for the formation of glycosidic bonds. By monitoring the reaction between this compound and different glycosyltransferases, researchers can gain insights into the enzyme's mechanism of action, substrate preferences, and potential inhibitors. This information is crucial for understanding various biological processes involving glycosylation and for the development of novel therapeutic agents. Source:
2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide is an acetylated derivative of galactose. Its molecular formula is C14H19BrO9, and it has a molecular weight of approximately 411.20 g/mol . This compound appears as a white to pale yellow solid and is sparingly soluble in water, showcasing temperature sensitivity .
This compound does not have a direct role in biological systems. Its mechanism of action lies in its ability to act as a glycosyl donor in organic synthesis. The good leaving group (bromine) facilitates the formation of a glycosidic bond with an acceptor molecule, leading to the creation of new carbohydrate structures.
2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide can be a hazardous material due to:
Safety precautions include:
2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide exhibits biological activities that make it useful in biochemical research. It acts as a glycosyl donor in glycosylation reactions and can influence various biological pathways due to its structural similarity to natural sugars . Its role in synthesizing oligosaccharides and polysaccharides is particularly noteworthy.
The synthesis of 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide typically involves:
This compound has several applications in:
Interaction studies involving 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide often focus on its ability to participate in glycosidic bond formation. It can interact with various nucleophiles and enzymes involved in carbohydrate metabolism. Research indicates that its structural properties allow it to mimic natural substrates in enzymatic reactions .
Several compounds share structural or functional similarities with 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide | Acetylated glucopyranoside | Similar structure but based on glucose instead of galactose |
2-O-Acetyl-alpha-D-galactopyranosyl bromide | Acetylated galactopyranoside | Lacks multiple acetyl groups compared to the target compound |
2-Bromo-2-deoxy-D-galactose | Halogenated sugar | Does not contain acetyl groups; simpler structure |
These compounds highlight the unique acetylation pattern and specific bromination at the anomeric position that distinguishes 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide from others.
2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide (molecular formula C₁₄H₁₉BrO₉, MW 411.20 g/mol) adopts a pyranose ring conformation with axial orientation of the anomeric bromide (Fig. 1). The acetyl groups at C2, C3, C4, and C6 stabilize the reactive intermediate through electronic and steric effects. Key physicochemical properties include:
The compound’s moisture sensitivity necessitates anhydrous handling, while its low melting point demands cold-chain storage (-20°C under inert atmosphere).
The acetyl groups at the C-2, C-3, C-4, and C-6 positions of α-AcGalBr play distinct roles in directing glycosylation outcomes. The C-2 acetyl group is pivotal due to its proximity to the anomeric center, enabling neighboring group participation (NGP). This participation stabilizes transition states through the formation of a dioxalenium ion intermediate, which directs nucleophilic attack to the β-face, favoring 1,2-trans-glycoside formation [3] [4]. For instance, studies demonstrate that the 2-O-acetyl group coordinates with the anomeric bromide during activation, creating a cyclic oxocarbenium-dioxalenium ion pair (Scheme 1) [3]. This intermediate shields the α-face, ensuring β-selective attack by the acceptor alcohol [2] [3].
However, competing pathways arise when non-participating groups (e.g., benzyl) occupy the C-2 position. In such cases, the absence of NGP leads to reduced stereocontrol, resulting in mixtures of α- and β-anomers [2]. Notably, the 4-O-acetyl group in α-AcGalBr also contributes to remote participation, albeit less effectively. For example, glycosidation of α-AcGalBr with a 4-O-benzoyl group enhances α-selectivity (α/β = 33:1) under cooperative Ag₂SO₄/TfOH catalysis, underscoring the synergistic effects of multiple acetyl groups [2].
Table 1: Stereoselectivity in Glycosylation of α-AcGalBr Derivatives
Protecting Groups | Catalyst System | α/β Ratio | Reference |
---|---|---|---|
2-OAc, 4-OBz | Ag₂SO₄, TfOH | 33:1 | [2] |
2-OBn, 4-OAc | AgOTf, DTBP | 1:1.2 | [2] |
2-OAc, 3-OBz | CuI, XantPhos, BPhen | >20:1 | [2] |
Activation of α-AcGalBr typically generates an oxacarbenium ion intermediate, a key species governing stereochemical outcomes. The ion forms via displacement of the bromide by a promoter (e.g., Ag⁺), resulting in a solvent-separated ion pair (SSIP) or contact ion pair (CIP) [3] [5]. The acetyl groups stabilize the oxacarbenium ion through electron donation, reducing charge localization and enhancing intermediate lifetime [4].
The geometry of the oxacarbenium ion dictates nucleophilic attack trajectories. For α-AcGalBr, the intermediate adopts a ^4C₁ conformation, exposing the β-face for attack (Figure 1) [3]. This preference is modulated by counterion effects; triflate ions stabilize CIPs, favoring SN2-like mechanisms, whereas less nucleophilic counterions (e.g., BF₄⁻) promote SSIPs and SN1 pathways [5]. Recent studies using low-temperature NMR spectroscopy have captured transient oxacarbenium ions, confirming their role in α-AcGalBr reactivity [3].
"The oxacarbenium ion’s stability is a delicate balance between acetyl group stabilization and counterion effects. Triflate’s nucleophilicity often leads to ion pair collapse, eroding stereoselectivity." [3]
Solvent polarity profoundly influences α-AcGalBr’s reactivity. Polar aprotic solvents (e.g., dichloromethane) stabilize ion pairs, enhancing SN1 character and β-selectivity [2] [3]. Conversely, nonpolar solvents (e.g., toluene) favor covalent intermediates, increasing α-selectivity via SN2 pathways [5]. For example, glycosylation in acetonitrile under CuI/XantPhos catalysis yields α-linked disaccharides (72%), while dichloromethane under Ag₂SO₄/TfOH affords β-linked products (87%) [2].
Temperature modulates reaction kinetics and intermediate stability. Lower temperatures (-40°C) favor oxacarbenium ion formation, improving β-selectivity, whereas elevated temperatures (25°C) accelerate SN2 pathways, leading to α-anomers [3]. A study comparing -20°C and 40°C showed a 15% increase in α-selectivity at higher temperatures due to faster ion pair collapse [3].
Table 2: Solvent and Temperature Effects on α-AcGalBr Glycosylation
Solvent | Temperature | Promoter | α/β Ratio | Yield (%) |
---|---|---|---|---|
Dichloromethane | -40°C | Ag₂SO₄, TfOH | 1:6 | 87 |
Acetonitrile | 25°C | CuI, XantPhos | 3:1 | 72 |
Toluene | 0°C | AgOTf | 2:1 | 65 |
Irritant